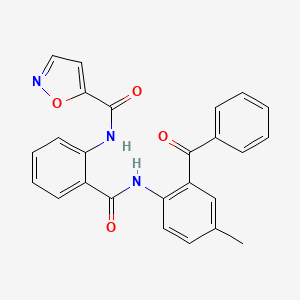

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide

Overview

Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide is a novel isoxazole-based compound that has garnered significant interest due to its promising biological properties. This compound is characterized by its complex molecular structure, which includes an isoxazole ring, a benzoyl group, and a carboxamide group, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzoyl and carboxamide groups are then introduced through subsequent reactions involving acylation and amidation, respectively. Common reagents used in these steps include benzoyl chloride, isocyanates, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a scalable and cost-effective production process that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various organic reactions such as:

- Oxidation: Modifying functional groups.

- Reduction: Altering oxidation states to enhance biological activity.

- Substitution: Creating derivatives with varied properties.

Biology

In biological research, this compound is being investigated for its potential as a bioactive agent. Its interactions with biological targets suggest possible applications in drug discovery:

- Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: May bind to receptors influencing cellular responses.

Medicine

The therapeutic potential of this compound is being explored in the treatment of various diseases:

- Cancer Treatment: Preliminary studies indicate efficacy against cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development.

- Anti-inflammatory Applications: Investigated for its ability to modulate inflammatory pathways.

Industry

In industrial applications, this compound can be utilized in:

- Material Development: As a precursor in creating novel materials with specific properties.

- Catalysis: Serving as a catalyst in organic synthesis processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potency comparable to established chemotherapeutics .

- Antimicrobial Properties : Research showed that derivatives of this compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

- Mechanism of Action : Investigations into its mechanism revealed that it may interact with key molecular targets involved in cancer proliferation and inflammation, modulating their activity .

Mechanism of Action

The mechanism of action of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide include other isoxazole derivatives and benzoyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide is a novel isoxazole derivative that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an isoxazole ring, a benzoyl group, and a carboxamide moiety, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of 433.43 g/mol. The InChI representation is:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cell signaling and proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, affecting downstream signaling cascades.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (lung cancer) | 15.4 | Induces apoptosis via caspase activation | |

| MCF7 (breast cancer) | 12.7 | Inhibits cell cycle progression at G1 phase |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also shown anti-inflammatory properties in various assays:

| Study | Model | Effect Observed |

|---|---|---|

| LPS-induced inflammation in macrophages | Significant reduction in TNF-alpha production | |

| Carrageenan-induced paw edema in rats | Decreased swelling compared to control |

This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Case Study 1: Antitumor Efficacy

- In a preclinical trial involving xenograft models of human tumors, treatment with this compound resulted in a notable reduction in tumor size compared to untreated controls, indicating its potential as an effective antitumor agent.

-

Case Study 2: Anti-inflammatory Mechanisms

- A study investigating the anti-inflammatory effects demonstrated that the compound significantly inhibited the expression of pro-inflammatory cytokines in vitro and reduced inflammation markers in vivo models, supporting its use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural integrity of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide after synthesis?

To confirm structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretching at ~1650 cm⁻¹), and X-ray crystallography for unambiguous determination of molecular conformation and hydrogen-bonding patterns. Cross-validate results with computational methods like density functional theory (DFT) at the B3LYP/6-311G(d,p) level to compare experimental and optimized geometries .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a face shield. Use lab coats resistant to chemical penetration.

- Engineering Controls: Work in a fume hood to minimize inhalation risks.

- Decontamination: Immediately wash skin with water for 15 minutes upon contact. Contaminated gloves must be disposed of as hazardous waste.

- Emergency Measures: Consult a physician if exposed, and provide the safety data sheet (SDS) for reference .

Q. How can researchers synthesize this compound with high purity?

Common synthetic routes involve:

Stepwise coupling: React 2-benzoyl-4-methylphenylamine with isoxazole-5-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Quality Control: Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. How can experimental design (e.g., DoE) optimize synthesis yield and reproducibility?

Implement a Design of Experiments (DoE) approach, such as a factorial design, to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Use statistical software (e.g., JMP, Minitab) to model interactions between variables and identify optimal conditions. For example, a central composite design could maximize yield while minimizing side-product formation .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Validate Assay Conditions: Ensure consistent cell lines, incubation times, and positive controls.

- Check Compound Integrity: Re-analyze purity via HPLC and confirm structural stability under assay conditions (e.g., pH, temperature).

- Cross-validate with Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to rule out assay-specific artifacts .

Q. How can computational methods predict target interactions and guide experimental validation?

Use molecular docking software (AUTODOCK 3.0) with a Lamarckian genetic algorithm to model ligand-protein binding. Key steps:

Prepare the ligand and receptor (e.g., protonation, solvation).

Define a grid box around the active site.

Run 50–100 docking simulations to sample conformational space.

Validate top poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability.

Compare predicted binding energies (ΔG) with experimental IC50 values .

Q. How to analyze conflicting data in comparative studies with structural analogs?

- Structural-Activity Relationship (SAR) Analysis: Map substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioactivity using regression models.

- Energy Decomposition: Perform NBO analysis to quantify electronic contributions (e.g., hydrogen bonding, charge transfer) to binding affinity.

- Meta-Analysis: Pool data from multiple studies and apply multivariate statistics to identify outliers or confounding variables .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

- Hirshfeld Surface Analysis: Visualize close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer.

- Energy Framework Analysis: Quantify interaction energies (electrostatic, dispersion) to identify stabilizing forces.

- Thermogravimetric Analysis (TGA): Assess thermal stability and polymorphism risks .

Properties

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-16-11-12-21(19(15-16)23(29)17-7-3-2-4-8-17)27-24(30)18-9-5-6-10-20(18)28-25(31)22-13-14-26-32-22/h2-15H,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXGAQLGXLZKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=NO3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.